[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate
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Overview
Description
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate is an organic compound that features a combination of a carbamoyl group, a phenylethyl moiety, and a fluorinated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate typically involves the reaction of 3-fluorobenzoic acid with [(2-Phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(2-Phenylethyl)carbamoyl]methyl benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[(2-Phenylethyl)carbamoyl]methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.
Uniqueness
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the 3-position of the benzoate ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-15-8-4-7-14(11-15)17(21)22-12-16(20)19-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMQIHBXJMFZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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